VO-Ohpic trihydrate
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Overview
Description
VO-Ohpic trihydrate is a highly selective small-molecule inhibitor of phosphatase and tensin homologue deleted on chromosome 10 (PTEN). It has an IC50 value of 35 nanomolar, making it a potent inhibitor. PTEN is a lipid phosphatase that plays a crucial role in regulating cell proliferation, survival, and insulin signaling. The inhibition of PTEN by this compound has significant implications for enhancing insulin sensitivity and overcoming insulin resistance, which is beneficial for diabetes therapeutics .
Preparation Methods
Synthetic Routes and Reaction Conditions
VO-Ohpic trihydrate is synthesized through a series of chemical reactions involving vanadium-based compounds. The synthesis typically involves the reaction of vanadates with organic ligands such as 3-hydroxy-2-pyridinecarboxylate. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the desired vanadium complex .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of larger reaction vessels, precise control of reaction conditions, and purification processes to obtain high-purity this compound. The compound is then crystallized and dried to obtain the trihydrate form .
Chemical Reactions Analysis
Types of Reactions
VO-Ohpic trihydrate primarily undergoes inhibition reactions with PTEN. It does not significantly participate in oxidation, reduction, or substitution reactions under normal conditions. The primary reaction involves the binding of this compound to the active site of PTEN, inhibiting its lipid phosphatase activity .
Common Reagents and Conditions
The inhibition reaction of this compound with PTEN typically occurs in aqueous solutions at physiological pH. The compound is often dissolved in dimethyl sulfoxide (DMSO) for in vitro studies. The reaction conditions include incubation at room temperature for a specified duration to allow for effective inhibition .
Major Products Formed
The primary product of the reaction between this compound and PTEN is the inhibited PTEN enzyme. This inhibition leads to increased levels of phosphatidylinositol 3,4,5-triphosphate (PIP3) in cells, which subsequently activates downstream signaling pathways such as the Akt pathway .
Scientific Research Applications
VO-Ohpic trihydrate has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of PTEN and its effects on lipid phosphatase activity.
Biology: Employed in cellular studies to investigate the role of PTEN in cell proliferation, survival, and insulin signaling.
Medicine: Explored as a potential therapeutic agent for enhancing insulin sensitivity and overcoming insulin resistance in diabetes treatment. It has also shown promise in cancer research, particularly in tumors with reduced PTEN expression.
Industry: Utilized in the development of new drugs targeting PTEN-related pathways and in the production of research reagents for biochemical studies .
Mechanism of Action
VO-Ohpic trihydrate exerts its effects by inhibiting the lipid phosphatase activity of PTEN. PTEN normally dephosphorylates phosphatidylinositol 3,4,5-triphosphate (PIP3) to phosphatidylinositol 4,5-biphosphate, thereby regulating the levels of PIP3 in cells. By inhibiting PTEN, this compound increases PIP3 levels, leading to the activation of downstream signaling pathways such as the Akt pathway. This activation promotes cell survival, proliferation, and glucose uptake .
Comparison with Similar Compounds
VO-Ohpic trihydrate is unique in its high selectivity and potency as a PTEN inhibitor. Similar compounds include:
- Perphenazine-d 8 dihydrochloride
- BL-1020 mesylate
- Spinacetin
- Zotepine
- Emedastine difumarate
- Cipralisant (enantiomer)
- Doxepin-d 3 hydrochloride
- A-317920
- Alcaftadine (Standard)
- ST-1006
- Chlorphenoxamine
- Mizolastine (Standard)
- Clemastine-d 5 fumarate
These compounds also target PTEN or related pathways but may differ in their selectivity, potency, and specific applications .
Properties
Molecular Formula |
C12H18N2O11V+ |
---|---|
Molecular Weight |
417.22 g/mol |
IUPAC Name |
hydron;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate |
InChI |
InChI=1S/2C6H5NO3.4H2O.O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;;/h2*1-3,8H,(H,9,10);4*1H2;;/q;;;;;;;+1 |
InChI Key |
OWDNSCJMZFXFMO-UHFFFAOYSA-N |
Canonical SMILES |
[H+].C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O[V]=O |
Origin of Product |
United States |
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